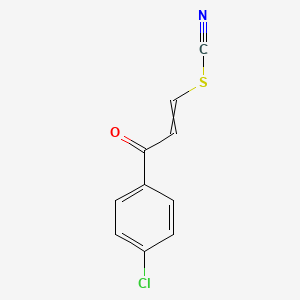
3-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl thiocyanate is an organic compound that belongs to the class of thiocyanates. Thiocyanates are organic compounds containing the functional group RSCN, where the organic group is attached to sulfur. This compound is characterized by the presence of a chlorophenyl group, a ketone group, and a thiocyanate group, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl thiocyanate can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with thiocyanate in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the thiocyanate group.
Another method involves the use of sulfenyl chlorides, which convert to thiocyanates. This approach is particularly useful for aryl thiocyanates and involves the reaction of sulfenyl chlorides with thiocyanate salts .
Industrial Production Methods
Industrial production of thiocyanates often involves the reaction of alkyl halides with alkali thiocyanate in aqueous media. For example, the preparation of isopropyl thiocyanate by treatment of isopropyl bromide with sodium thiocyanate in boiling ethanol is a well-documented method . This method can be adapted for the synthesis of this compound by using the appropriate starting materials.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to thiols or other sulfur-containing compounds.
Substitution: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiocyanate derivatives.
Scientific Research Applications
3-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl thiocyanate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl thiocyanate involves its reactivity with various biological molecules. The thiocyanate group can interact with nucleophiles in proteins and enzymes, leading to modifications that affect their function. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
Phenyl thiocyanate: Similar in structure but lacks the chlorophenyl and ketone groups.
Isopropyl thiocyanate: An alkyl thiocyanate with different reactivity and applications.
Benzyl thiocyanate: Contains a benzyl group instead of a chlorophenyl group.
Uniqueness
The combination of these functional groups makes it a valuable compound in organic synthesis and scientific research .
Properties
CAS No. |
62584-34-3 |
|---|---|
Molecular Formula |
C10H6ClNOS |
Molecular Weight |
223.68 g/mol |
IUPAC Name |
[3-(4-chlorophenyl)-3-oxoprop-1-enyl] thiocyanate |
InChI |
InChI=1S/C10H6ClNOS/c11-9-3-1-8(2-4-9)10(13)5-6-14-7-12/h1-6H |
InChI Key |
AIMZRIQUKKKJSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CSC#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















